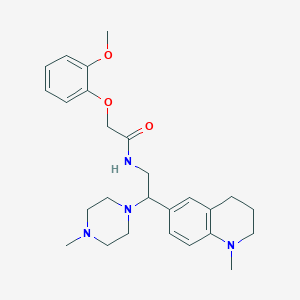

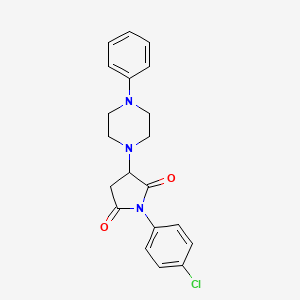

![molecular formula C22H22BrN5O2S B2357443 3-((4-溴苯基)磺酰基)-N-环庚基-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 895640-45-6](/img/structure/B2357443.png)

3-((4-溴苯基)磺酰基)-N-环庚基-[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-((4-bromophenyl)sulfonyl)-N-cycloheptyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a member of quinazolines . It is a part of a series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which were synthesized for their antitubercular, anti-HIV, and antibacterial activities .

Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid . A simple and efficient approach for the synthesis of [1,2,3]triazolo[1,5-a]quinazolin-4(5H)-ones involves a tandem reaction of 1-(2-haloaryl)propiolamides with sodium azide through a [3 + 2] azide-alkyne cycloaddition and intramolecular Ullmann-type C-N coupling process .科学研究应用

抗菌活性

该化合物表现出良好的抗菌活性。 特别是,两种衍生物——N-(4-硝基苯基)-5-苯基-[1,2,4]三唑并[1,5-c]-喹唑啉-2-胺 (IXi) 和 N-(4-氯苯基)-5-苯基-[1,2,4]三唑并[1,5-c]-喹唑啉-2-胺 (IXk)——对大肠杆菌、铜绿假单胞菌和表皮葡萄球菌表现出强效活性,最低抑菌浓度 (MIC) 为 3 µg/mL 。这些发现表明该化合物在对抗细菌感染方面具有潜在的应用前景。

抗结核活性

同样,N-(4-硝基苯基)-5-苯基-[1,2,4]三唑并[1,5-c]-喹唑啉-2-胺 (IXi) 在 6.25 µg/mL 的浓度下表现出抗结核活性。 鉴于对新型抗结核病 (TB) 治疗方法的迫切需求,该化合物可作为潜在的抗结核病治疗剂进行进一步研究 。

抗 HIV 活性

N-(4-硝基苯基)-5-苯基-[1,2,4]三唑并[1,5-c]-喹唑啉-2-胺 (IXi): 也在 7.15 µg/mL 的浓度下对 HIV1 和 HIV2 表现出抗 HIV 活性。 考虑到结核病和 HIV 的共感染挑战,像这样的化合物可能为双重治疗提供新的途径 。

药物开发潜力

合成三唑并喹唑啉类化合物,包括所讨论的化合物,有望成为潜在的候选药物。 它们对细菌、结核病和 HIV 的多方面活性值得进一步优化和开发 。

未来方向

The future directions for this compound could involve further optimization and development into new antitubercular and anti-HIV agents . The results obtained from studies on similar compounds confirm that the synthesized and biologically evaluated triazolo quinazolines showed promising antimicrobial, antitubercular, and anti-HIV activities . Therefore, this compound could be considered a suitable pharmacophore to develop potent urease inhibitors .

作用机制

Target of Action

Similar compounds in the triazole class have been shown to interact with a variety of enzymes and receptors, exhibiting versatile biological activities .

Mode of Action

It’s worth noting that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Given the broad range of biological activities exhibited by similar triazole compounds , it’s likely that multiple pathways could be affected, leading to downstream effects.

属性

IUPAC Name |

3-(4-bromophenyl)sulfonyl-N-cycloheptyltriazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrN5O2S/c23-15-11-13-17(14-12-15)31(29,30)22-21-25-20(24-16-7-3-1-2-4-8-16)18-9-5-6-10-19(18)28(21)27-26-22/h5-6,9-14,16H,1-4,7-8H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQOVOTUYLYDAT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

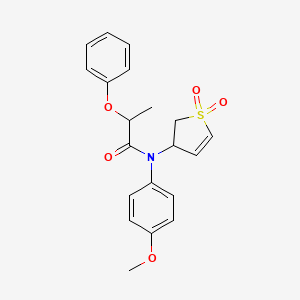

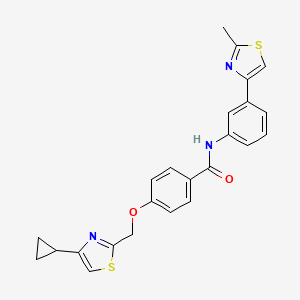

![2-[4-(3-fluorophenyl)-2,3-dioxopyrazin-1-yl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2357364.png)

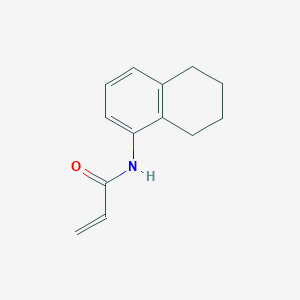

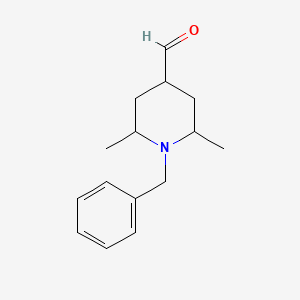

![Tert-butyl 3-[(2-aminophenyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2357366.png)

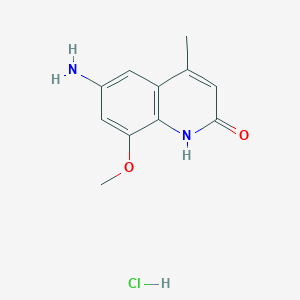

![5-chloro-2-(methylsulfanyl)-N-[2-({thieno[2,3-d]pyrimidin-4-yl}amino)ethyl]pyrimidine-4-carboxamide](/img/structure/B2357367.png)

![2-[2-(2,3-Dichlorophenyl)hydrazinylidene]propanediamide](/img/structure/B2357372.png)

![2-[3-benzyl-7-(2-methoxyethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetohydrazide](/img/structure/B2357379.png)

![N-(2,5-difluorophenyl)-2-{[7-(4-methylphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2357380.png)

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2357381.png)